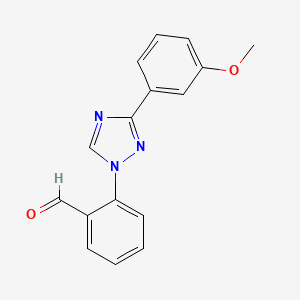
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- is a complex organic compound that features a benzaldehyde moiety linked to a triazole ring substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- typically involves the condensation of benzaldehyde derivatives with triazole compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the carbon-nitrogen bond between the benzaldehyde and triazole moieties . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed methods, optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BENZALDEHYDE, o-(5-(p-METHOXYPHENYL)-s-TRIAZOL-3-YL)
- BENZALDEHYDE, o-(5-(o-METHOXYPHENYL)-s-TRIAZOL-3-YL)
- BENZALDEHYDE, o-(5-(m-HYDROXYPHENYL)-s-TRIAZOL-3-YL)
Highlighting Uniqueness
The uniqueness of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the meta position on the phenyl ring can alter the electronic properties of the compound, making it distinct from its ortho- and para-substituted analogs.
Eigenschaften
CAS-Nummer |
76217-33-9 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]benzaldehyde |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-7-4-6-12(9-14)16-17-11-19(18-16)15-8-3-2-5-13(15)10-20/h2-11H,1H3 |
InChI-Schlüssel |
OLESXLRHLYXRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN(C=N2)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

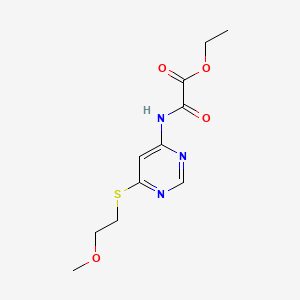
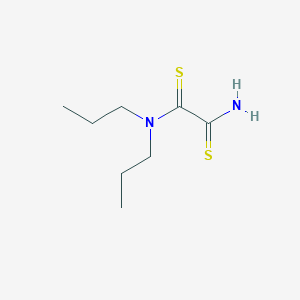
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
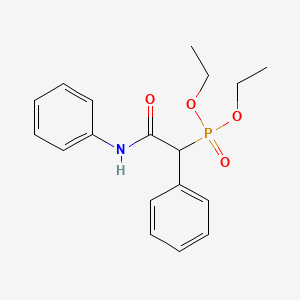
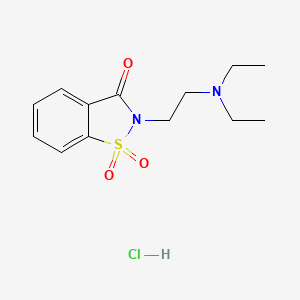
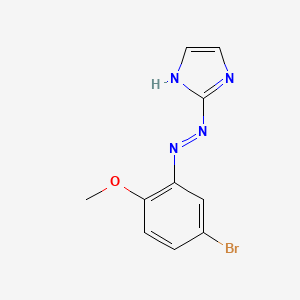

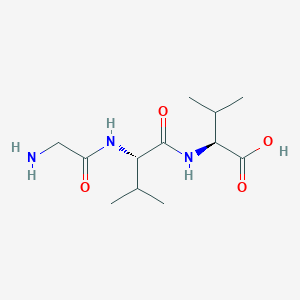

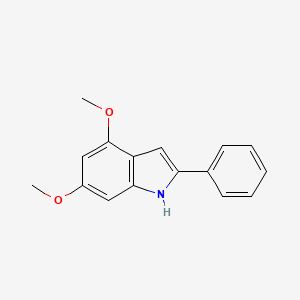

![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
